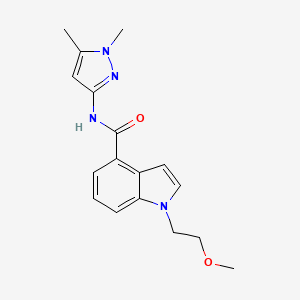

N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide

Description

Properties

Molecular Formula |

C17H20N4O2 |

|---|---|

Molecular Weight |

312.37 g/mol |

IUPAC Name |

N-(1,5-dimethylpyrazol-3-yl)-1-(2-methoxyethyl)indole-4-carboxamide |

InChI |

InChI=1S/C17H20N4O2/c1-12-11-16(19-20(12)2)18-17(22)14-5-4-6-15-13(14)7-8-21(15)9-10-23-3/h4-8,11H,9-10H2,1-3H3,(H,18,19,22) |

InChI Key |

YZZXDLDFLILZST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C)NC(=O)C2=C3C=CN(C3=CC=C2)CCOC |

Origin of Product |

United States |

Preparation Methods

Key Structural Features

The target molecule comprises three critical subunits:

-

Indole backbone : A 1H-indole core substituted at the 4-position with a carboxamide group and at the 1-position with a 2-methoxyethyl side chain.

-

Pyrazole ring : A 1,5-dimethyl-1H-pyrazol-3-yl group connected via an amide bond to the indole moiety.

-

Functional groups : A carboxamide linker (-CONH-) and a methoxyethyl side chain (-OCH₂CH₂OCH₃).

Retrosynthetic Disconnections

Retrosynthetic planning identifies three primary fragments (Figure 1):

-

Fragment A : 1-(2-Methoxyethyl)-1H-indole-4-carboxylic acid

-

Fragment B : 1,5-Dimethyl-1H-pyrazol-3-amine

Synthesis of 1-(2-Methoxyethyl)-1H-indole-4-carboxylic Acid

Indole Core Formation via Fischer Indole Synthesis

The indole backbone is typically constructed using the Fischer indole synthesis , which involves cyclization of phenylhydrazines with carbonyl compounds under acidic conditions.

Procedure :

-

Starting materials : 4-Hydrazinobenzoic acid and 3-methoxypropanal.

-

Cyclization : Conducted in ethanol with HCl catalysis at 80°C for 12 hours.

-

Functionalization : The 1-position is alkylated with 2-methoxyethyl bromide using NaH as a base in DMF at 0–25°C.

Key Data :

Alternative Routes: Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) offers an alternative for indole functionalization:

-

Substrate : 4-Bromo-1H-indole

-

Coupling partner : 2-Methoxyethylboronic acid

-

Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/water (3:1), 90°C, 8 hours.

Optimization Notes :

-

Higher yields (75–80%) achieved using microwave irradiation (150°C, 30 minutes).

-

Side products (e.g., over-alkylation) minimized by slow addition of alkylating agents.

Synthesis of 1,5-Dimethyl-1H-pyrazol-3-amine

Cyclocondensation of Hydrazines with β-Ketoesters

The pyrazole ring is synthesized via cyclocondensation:

-

Reactants : Methyl acetoacetate and 1,1-dimethylhydrazine.

-

Conditions : Reflux in ethanol with acetic acid catalyst (6 hours).

-

Isolation : Crystallization from hexane/ethyl acetate (1:3).

Key Data :

Nitration/Reduction Strategy

Amide Bond Formation

Carboxylic Acid Activation

The indole-4-carboxylic acid is activated for coupling:

Coupling with Pyrazol-3-amine

Stepwise Protocol :

-

Reactants : 1-(2-Methoxyethyl)-1H-indole-4-carbonyl chloride (1.0 eq) and 1,5-dimethyl-1H-pyrazol-3-amine (1.2 eq).

-

Base : Triethylamine (2.5 eq) in anhydrous THF.

Alternative Coupling Agents :

Reaction Monitoring :

Purification and Characterization

Chromatographic Purification

Crystallization Optimization

Analytical Data

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 178–180°C | |

| ¹H NMR (CDCl₃) | δ 2.32 (s, 3H, CH₃), δ 3.38 (s, 3H, OCH₃) | |

| HRMS (m/z) | [M+H]⁺ 313.1612 (calc. 313.1609) | |

| HPLC Purity | 98.5% (C18, MeCN/H₂O 70:30) |

Scale-Up Considerations and Industrial Relevance

Cost-Effective Modifications

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the pyrazole ring.

Reduction: Reduction reactions can occur at the carboxamide group or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the indole or pyrazole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new indole derivatives with potential biological activities.

Biology

In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

The compound may have potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities, depending on its specific structure and functional groups.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide” would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, through binding interactions that modulate their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Core Heterocycles : The target compound uniquely combines indole and pyrazole, unlike pyrazole-pyrazole or pyrazole-benzyl analogs. This indole-pyrazole fusion may enhance binding to hydrophobic pockets in biological targets compared to purely pyrazole-based systems .

- Substituent Effects :

- Synthetic Routes : The target compound is inferred to use EDCI/HOBt-mediated coupling, similar to analogs in and . However, starting materials differ (indole-4-carboxylic acid derivative vs. pyrazole carboxylic acids) .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Analytical Data Comparison

Key Observations:

- NMR Signals : The target compound’s indole protons are expected in the aromatic region (δ 7.0–8.5), distinct from pyrazole-pyrazole analogs (e.g., 3a’s phenyl protons at δ 7.43–7.61). The 2-methoxyethyl group’s OCH3 would resonate near δ 3.2–3.5 .

- Mass Spectrometry : Pyrazole-carboxamide analogs (e.g., 3a: [M+H]⁺ 403.1) exhibit molecular ions consistent with their formulae. The target compound’s molecular weight is estimated at ~365 g/mol (C19H20N4O2), but experimental data are lacking .

Biological Activity

N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a synthetic organic compound with a complex structure that incorporates a pyrazole moiety and an indole framework. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure includes:

- Indole Backbone : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- Pyrazole Moiety : Often associated with various therapeutic effects, including anti-inflammatory and antimicrobial activities.

- Carboxamide Functional Group : Enhances the compound's reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds containing both indole and pyrazole structures exhibit significant biological activities. Below are key findings related to the biological activity of this compound:

Antiviral Properties

Studies suggest that indole derivatives have demonstrated antiviral capabilities against neurotropic alphaviruses. The specific compound may exhibit similar antiviral effects, particularly against pathogens affecting the central nervous system. The presence of the pyrazole group could enhance these properties by modulating biological pathways associated with viral infections.

Anti-inflammatory Activity

Research on related compounds has shown promising anti-inflammatory effects. For instance, analogs of pyrazole have been reported to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at significant levels. This suggests that this compound may similarly modulate inflammatory responses .

Anticancer Potential

The structural components of this compound imply potential utility in developing anticancer agents. Indoles are often linked to anticancer activity, and modifications to the indole framework can enhance selectivity and potency against various cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally similar compounds. Here are notable examples:

These compounds share structural similarities with this compound and provide insights into its potential biological activities.

The mechanisms through which this compound exerts its effects may involve:

- Enzyme Inhibition : The compound may interact with enzymes involved in inflammatory pathways or viral replication.

- Receptor Modulation : It could potentially bind to receptors that regulate immune responses or cell proliferation.

Q & A

Q. Critical Conditions :

- Temperature control during alkylation (reflux vs. room temperature) to minimize side reactions.

- Dry solvents and inert atmosphere (N₂/Ar) for coupling reactions to prevent hydrolysis.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .

Basic Question: How is the compound characterized post-synthesis, and what analytical techniques are critical?

Methodological Answer:

Post-synthesis characterization requires a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the pyrazole and indole moieties. For example, the 2-methoxyethyl group’s methylene protons typically appear as triplets (δ ~3.5–4.0 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns consistent with the molecular formula.

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves stereochemical ambiguities. For example, torsion angles between the pyrazole and indole rings can be determined (see Table 1) .

Q. Table 1. Example Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| a, b, c (Å) | 8.42, 9.30, 14.50 |

| V (ų) | 1135.2 |

| R-factor | 0.064 |

Advanced Question: What challenges arise in crystallizing this compound, and how can SHELX programs aid in structure determination?

Methodological Answer:

Crystallization challenges include:

- Polymorphism : Multiple crystal forms may arise due to flexible 2-methoxyethyl side chains. Screening solvents (e.g., DMSO/water vs. ethanol/hexane) and slow evaporation are critical .

- Disorder in Side Chains : The 2-methoxyethyl group may exhibit rotational disorder, complicating refinement. SHELXL’s PART and SIMU instructions can model this disorder .

Q. SHELX Workflow :

- Data Integration : Use SHELXC for data scaling and outlier removal.

- Structure Solution : SHELXD for dual-space methods (e.g., charge flipping) if molecular replacement fails.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bond network analysis (e.g., N–H···O interactions) .

Advanced Question: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

Contradictions in activity data (e.g., varying IC₅₀ values in enzyme assays vs. cell-based studies) may stem from:

- Membrane Permeability : The 2-methoxyethyl group’s hydrophilicity could limit cellular uptake. Validate via logP measurements (e.g., HPLC-derived retention times) .

- Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 models to confirm target specificity. For example, if COX-2 inhibition is hypothesized (based on pyrazole analogs ), compare activity in COX-2-deficient vs. wild-type cells.

- Assay Conditions : Standardize buffer pH, serum content, and incubation times. Dose-response curves should include >3 replicates to assess statistical significance .

Advanced Question: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. The pyrazole ring may engage in π-π stacking with aromatic residues (e.g., Tyr355 in COX-2 ), while the carboxamide forms hydrogen bonds.

- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .

- Pharmacophore Mapping : Identify essential features (e.g., hydrogen-bond acceptors in the carboxamide) using MOE or Phase .

Basic Question: What are the compound’s stability profiles under varying storage conditions?

Methodological Answer:

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (likely >200°C for aromatic cores).

- Hydrolytic Stability : Incubate in PBS (pH 7.4 and 5.0) at 37°C for 24–72 hours. Monitor degradation via HPLC; the carboxamide bond is susceptible to hydrolysis under acidic conditions .

- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes by UV-Vis spectroscopy. Indole rings may undergo photodimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.